molecular formula C18H16Cl2N2O2S B2922746 (Z)-2,5-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1006303-80-5

(Z)-2,5-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2922746
CAS No.: 1006303-80-5
M. Wt: 395.3
InChI Key: MODPFEARLJRYRX-UZYVYHOESA-N
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Description

(Z)-2,5-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetically designed small molecule that incorporates a benzo[d]thiazole core linked to a 2,5-dichlorobenzamide group via an imine (ylidene) bridge, with a 2-ethoxyethyl side chain. This structure combines several pharmacophores of high interest in medicinal chemistry, suggesting significant potential for use in biological and pharmacological research. The benzo[d]thiazole scaffold is a privileged structure in drug discovery, well-documented for its diverse biological activities. Notably, molecular hybrids containing the benzo[d]thiazole core have been designed and synthesized as potent anti-cancer agents, demonstrating promising activity against various cancer cell lines by targeting key pathways such as the epidermal growth factor receptor (EGFR) and its downstream PI3K/AKT/mTOR signaling cascade . Furthermore, structural analogs featuring the N-(thiazol-2-yl)-benzamide motif have been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These findings indicate that this compound could serve as a valuable chemical tool for probing ZAC function in neuroscience. The specific spatial arrangement (Z-configuration) around the imine bond, the nature of the 2-ethoxyethyl substituent, and the pattern of chlorine atoms on the benzamide ring are all critical structural features that are expected to influence the compound's three-dimensional shape, electronic distribution, and ultimately, its binding affinity and selectivity for biological targets. This makes it a compound of high interest for structure-activity relationship (SAR) studies. Researchers can utilize this compound for in vitro investigations in areas including, but not limited to, oncology and neuropharmacology. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2S/c1-2-24-10-9-22-15-5-3-4-6-16(15)25-18(22)21-17(23)13-11-12(19)7-8-14(13)20/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODPFEARLJRYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2,5-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that belongs to the class of benzamides, characterized by its unique structure and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Synthesis

The molecular formula of this compound is C22H18Cl2N2O2S. The compound features a dichloro substitution on the benzene ring and an ethoxyethyl group linked through a thiazole moiety. The synthesis typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity.

Synthesis Steps:

  • Formation of Thiazole Ring : The initial step involves the synthesis of the thiazole ring through condensation reactions.
  • Amide Bond Formation : The thiazole derivative is then reacted with appropriate benzoyl chlorides to form the amide bond.
  • Purification : Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed for product confirmation and purity assessment.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this benzamide exhibit selective antibacterial properties against Gram-positive bacteria. For instance, minimal inhibitory concentrations (MICs) were determined for various derivatives:

CompoundTarget BacteriaMIC (µg/mL)
ABacillus subtilis50
BStaphylococcus aureus30
CEscherichia coli100

These results indicate that while the compound may not be highly potent against all bacterial strains, it shows promise in targeting specific pathogens .

Anticancer Activity

In vitro studies have also explored the anticancer potential of related compounds. For example, derivatives of thiazole-based benzamides have shown cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)12
A549 (Lung Cancer)20

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated several thiazole derivatives for their antibacterial activity against clinical isolates. The results indicated that certain modifications to the benzamide structure significantly enhanced antibacterial efficacy.
  • Cytotoxicity Assays : In a series of cytotoxicity assays conducted on human cancer cell lines, it was observed that compounds with halogen substitutions exhibited increased potency. This aligns with structure-activity relationship (SAR) principles where electron-withdrawing groups enhance biological activity .

The mechanism by which this compound exerts its biological effects is likely complex and multifactorial. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.

Comparison with Similar Compounds

Thiadiazole-Fused Derivatives

Compounds such as N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) and N-[3-(3-chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) () share a benzamide-thiadiazole core but differ in substituents. While the target compound incorporates a benzo[d]thiazole ring, 4g and 4h feature thiadiazole fused with acryloyl and dimethylamino groups. The presence of chlorine in 4h enhances electron-withdrawing effects, analogous to the 2,5-dichloro substitution in the target compound.

Benzamide Derivatives with Directing Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () lacks the thiazole/thiadiazole system but shares the benzamide motif. Its N,O-bidentate directing group facilitates metal coordination, whereas the target compound’s ethoxyethyl group may sterically hinder such interactions but improve solubility in nonpolar solvents.

Physicochemical Properties

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) Yield (%) Key Substituents
Target Compound (Z-configuration) Not reported ~1690 (benzamide) 2,5-dichloro, 2-ethoxyethyl
4g (Molecules 2011) 200 1690, 1638 82 3-methylphenyl, dimethylamino
4h (Molecules 2011) Not reported Similar to 4g 3-chlorophenyl, dimethylamino
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not reported ~1650–1700 (amide) Hydroxy-dimethylethyl, methyl

Key Observations :

  • The target compound’s 2,5-dichloro substitution likely increases its melting point compared to non-halogenated analogues due to enhanced intermolecular interactions.
  • The ethoxyethyl group may reduce crystallinity compared to 4g’s rigid dimethylamino-acryloyl substituent, which contributes to a high melting point (200°C).
  • IR spectra for benzamide derivatives consistently show C=O stretches near 1690 cm⁻¹, confirming the stability of the amide bond across analogues .

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